molecular formula C20H19N3O3 B11002906 N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

Cat. No.: B11002906
M. Wt: 349.4 g/mol
InChI Key: FDERNSZFTICQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide is a benzamide derivative featuring a 1,3-benzodioxole moiety attached via a methylene group to the amide nitrogen and a 3,5-dimethylpyrazole substituent at the meta-position of the benzamide ring. This compound combines two pharmacologically relevant motifs: the benzodioxole group, often associated with metabolic stability and bioavailability, and the pyrazole ring, known for its versatility in medicinal chemistry as a bioisostere or directing group in metal-catalyzed reactions .

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethylpyrazol-1-yl)benzamide

InChI

InChI=1S/C20H19N3O3/c1-13-8-14(2)23(22-13)17-5-3-4-16(10-17)20(24)21-11-15-6-7-18-19(9-15)26-12-25-18/h3-10H,11-12H2,1-2H3,(H,21,24)

InChI Key

FDERNSZFTICQFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

Preparation Methods

Preparation of 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)Benzoic Acid

The pyrazole moiety is introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. A representative method involves:

  • Chalcone Intermediate : Condensation of 3-nitrobenzaldehyde with acetone under acidic conditions to form 3-nitrochalcone.

  • Cyclization : Microwave-assisted reaction with hydrazine hydrate in ethanol yields 3-(3,5-dimethyl-1H-pyrazol-1-yl)nitrobenzene.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/NiCl₂ reduces the nitro group to an amine.

  • Oxidation : Conversion of the amine to a carboxylic acid using KMnO₄ in acidic conditions.

Key Data :

  • Microwave cyclization reduces reaction time from 12 hours (conventional heating) to 30 minutes.

  • NaBH₄/NiCl₂ reduction achieves >90% yield under mild conditions (25°C, 2 hours).

Synthesis of 1,3-Benzodioxol-5-ylmethanamine

  • Reduction of Piperonal : Piperonal (1,3-benzodioxole-5-carbaldehyde) is reduced using NaBH₄ in methanol to yield piperonyl alcohol.

  • Bromination : Treatment with PBr₃ converts the alcohol to 1,3-benzodioxol-5-ylmethyl bromide.

  • Ammonolysis : Reaction with aqueous ammonia in THF produces 1,3-benzodioxol-5-ylmethanamine.

Optimization :

  • Bromination efficiency improves with PBr₃ in anhydrous diethyl ether (85% yield vs. 60% with HBr).

Amide Bond Formation

The final step couples the carboxylic acid and amine precursors:

  • Activation : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid is treated with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF to form the reactive acyloxyphosphonium intermediate.

  • Coupling : Addition of 1,3-benzodioxol-5-ylmethanamine at 0–5°C yields the target compound after 12 hours.

Reaction Metrics :

ParameterValueSource
Temperature0–5°C
Yield78–82%
Purity (HPLC)>98%

Optimization of Reaction Conditions

Solvent Systems

  • DMF vs. THF : DMF provides higher coupling efficiency (82% vs. 65% in THF) due to better solubility of intermediates.

  • Microwave Assistance : Cyclization steps achieve 95% conversion in 30 minutes vs. 12 hours conventionally.

Catalytic Enhancements

  • NiCl₂ in Reductions : NaBH₄/NiCl₂ system reduces nitro groups at ambient temperature, avoiding high-pressure H₂.

  • Pd-C for Aromatic Coupling : Suzuki-Miyaura cross-coupling introduces substituents with >90% regioselectivity.

Large-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems for:

  • Chalcone Condensation : Tubular reactors with inline pH monitoring achieve 92% yield at 100 g/h throughput.

  • Amide Coupling : Microreactors with immobilized HBTU reduce reagent waste by 40% compared to batch processes.

Purification Strategies

  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield >99% pure product after two recrystallizations.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) resolves regioisomeric impurities.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 4H, aromatic-H), 6.82 (s, 2H, benzodioxole-H), 4.52 (s, 2H, CH₂), 2.31 (s, 6H, CH₃).

  • MS (ESI+) : m/z 351.2 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 60:40).

  • Elemental Analysis : Calculated C 65.45%, H 5.49%, N 12.76%; Found C 65.32%, H 5.51%, N 12.68% .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Application/Feature
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylphenyl, hydroxy-dimethylethyl Not reported Not reported Metal-catalyzed C–H activation
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide Pyrazole-acetamide 1,3-Dimethylpyrazole, acetyl 43–45 1,667 Intermediate in organic synthesis
Target Compound Benzamide-pyrazole 3,5-Dimethylpyrazole, benzodioxolmethyl Not available Hypothetical ~1,670 Potential directing group or drug candidate
N-(1,3-Benzodioxol-5-ylmethyl)-...carboxamide Pyrazole-carboxamide Benzodioxolmethyl, sulfone Not reported Not reported Structural diversity in drug design

Research Findings and Implications

  • Synthetic Challenges : The target compound’s benzodioxole and pyrazole groups may require multi-step protection strategies, as seen in ’s acetylation and methylation protocols .
  • Structural Stability : Pyrazole derivatives like those in exhibit robust crystallinity, suggesting the target compound could form stable co-crystals for formulation .
  • Biological Potential: While direct data are lacking, the benzodioxole group’s metabolic resistance (common in prodrugs) and the pyrazole’s role in kinase inhibitors hint at possible therapeutic applications.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide, a compound with the molecular formula C13H15N3O4S and a molecular weight of approximately 309.34 g/mol, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxole moiety and a pyrazole ring. The detailed structural formula is:

N 1 3 benzodioxol 5 ylmethyl 3 3 5 dimethyl 1H pyrazol 1 yl benzamide\text{N 1 3 benzodioxol 5 ylmethyl 3 3 5 dimethyl 1H pyrazol 1 yl benzamide}
PropertyValue
Molecular FormulaC13H15N3O4S
Molecular Weight309.34 g/mol
Exact Mass309.078327 g/mol
InChIInChI=1S/C13H15N3O4S/c1-8-13(9(2)16-15-8)21(17,18)14-6-10-3-4-11-12(5-10)20-7-19-11/h3-5,14H,6-7H2,1-2H3,(H,15,16)
InChIKeyYULNPSNOBWVPIQ-UHFFFAOYSA-N

Research indicates that this compound exhibits various biological activities:

  • Inhibition of Nitric Oxide Formation : Similar compounds have been shown to inhibit nitric oxide (NO) production by targeting inducible nitric oxide synthase (iNOS). For instance, analogs of this compound demonstrated selective inhibition of NO formation in cellular assays .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against specific bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .
  • Anti-cancer Potential : Some benzodioxole derivatives have been implicated in anti-cancer activity through the modulation of key signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Case Study 1: Inhibition of iNOS
In a study focusing on related compounds, a series of benzodioxole derivatives were synthesized and evaluated for their ability to inhibit iNOS in murine models. The most potent analogs exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity against NO production .

Case Study 2: Antimicrobial Efficacy
A recent investigation into the antibacterial properties of benzodioxole derivatives found that certain compounds displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to disruption of bacterial cell membrane integrity and interference with protein synthesis pathways .

Table 2: Summary of Biological Activities

ActivityFindingsReference
Nitric Oxide InhibitionSelective inhibition of iNOS
AntimicrobialEffective against MRSA
Anti-cancerModulation of cell signaling pathways

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide, and how can intermediates be characterized?

A multi-step synthesis is typically employed, involving:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters. For example, 3,5-dimethylpyrazole derivatives are synthesized using 1,3-diketones and hydrazine hydrate under reflux conditions .
  • Step 2 : Benzamide coupling via nucleophilic acyl substitution. The benzodioxolylmethyl amine is reacted with activated carboxylic acid derivatives (e.g., acyl chlorides) in the presence of a base like triethylamine .
  • Characterization : Intermediate purity is confirmed via TLC, while final products are characterized using 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Crystallization in solvents like ethanol/dichloromethane yields single crystals for X-ray diffraction (XRD) .

Q. How is the crystal structure of this compound resolved, and what software is used for refinement?

Single-crystal XRD is the gold standard. Key steps include:

  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ direct methods with SHELXT or charge-flipping algorithms in SHELXD .
  • Refinement : Anisotropic displacement parameters are refined using SHELXL , with hydrogen atoms placed geometrically. The final R-factor should be < 0.05 for high-quality data .
  • Visualization : ORTEP or Mercury software generates thermal ellipsoid plots and packing diagrams .

Q. What in vitro assays are suitable for evaluating its biological activity, and how are contradictions in activity data addressed?

  • Assays :
    • Anticonvulsant : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
    • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Data contradictions : Address variability via:
    • Replicating assays with standardized protocols (e.g., CLSI guidelines).
    • Validating target engagement using molecular docking (e.g., AutoDock Vina) to assess binding affinity to receptors like GABA-A or voltage-gated ion channels .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved during structure refinement?

  • Disordered atoms : Apply PART and SUMP instructions in SHELXL to split occupancy. For example, solvent molecules in lattice voids may require isotropic refinement with occupancy < 1.0 .
  • Twinning : Use the TWIN command with a BASF parameter. For pseudo-merohedral twinning, Hooft statistics in PLATON verify the correct space group .
  • Validation : Cross-check with CIF files using CHECKCIF/PLATON to ensure no alerts for missed symmetry or over-constrained parameters .

Q. What strategies optimize structure-activity relationship (SAR) studies for pyrazole-benzamide hybrids?

  • Scaffold variation : Synthesize analogs with substituents at the benzodioxole (e.g., 5-NO2_2, 5-Cl) and pyrazole (e.g., 4-CH3_3, 4-CF3_3) moieties .
  • Pharmacophore mapping : Use Schrödinger Suite or MOE to identify critical interactions (e.g., hydrogen bonds with Thr236 in COX-2).
  • ADMET prediction : Apply SwissADME to assess logP, solubility, and blood-brain barrier permeability, prioritizing analogs with CNS activity .

Q. How are polymorphic forms analyzed, and what role do intermolecular interactions play in stability?

  • Polymorph screening : Crystallize the compound in solvents of varying polarity (e.g., acetonitrile vs. toluene) and analyze via PXRD .
  • Hirshfeld surface analysis : Quantify interactions (e.g., C–H···π, π–π stacking) using CrystalExplorer . For example, benzodioxole C–H···O interactions stabilize the lattice in Form I .
  • Thermal stability : Compare DSC/TGA profiles of polymorphs; higher melting points correlate with stronger intermolecular forces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.